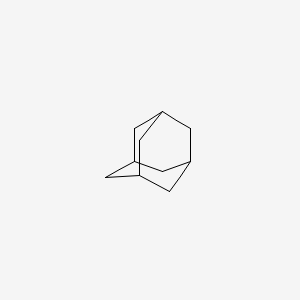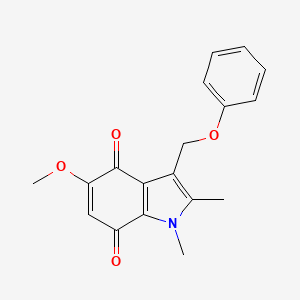
5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione is an organic compound belonging to the class of indoles and derivatives. Indoles are bicyclic ring systems made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione involves several steps. One common synthetic route includes the reaction of 5-methoxyindole with appropriate reagents to introduce the dimethyl and phenoxymethyl groups at the desired positions on the indole ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield hydroquinone derivatives.
Scientific Research Applications
5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is up-regulated in various cancers, including pancreatic cancer . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione involves its interaction with molecular targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1). By inhibiting the activity of NQO1, the compound can disrupt the redox balance within cancer cells, leading to increased oxidative stress and cell death . This mechanism is particularly relevant in cancer cells that have high levels of NQO1 activity.
Comparison with Similar Compounds
5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione can be compared with other indole derivatives that have similar structures and functions. Some similar compounds include 5-Methoxy-1,2-Dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione and other indole-quinone derivatives . The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit NQO1, making it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
5-methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione |
InChI |
InChI=1S/C18H17NO4/c1-11-13(10-23-12-7-5-4-6-8-12)16-17(19(11)2)14(20)9-15(22-3)18(16)21/h4-9H,10H2,1-3H3 |
InChI Key |
JRPJCFILHCLEJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl-{6-[3-(4-bromo-phenyl)-1-methyl-1H-indazol-6-YL]oxy}hexyl)-N-methylamine](/img/structure/B10759646.png)
![N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide](/img/structure/B10759654.png)
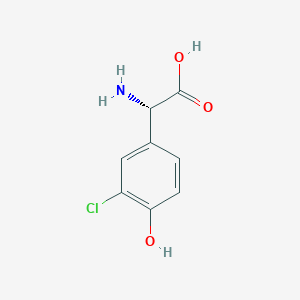
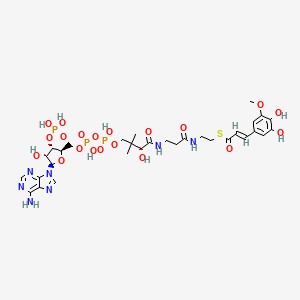
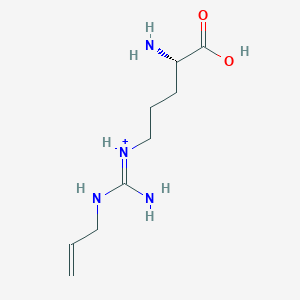
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B10759676.png)
![5-{[Ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine](/img/structure/B10759686.png)
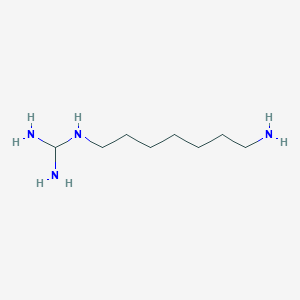
![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
![Hydroxy(dioxo)vanadium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B10759711.png)
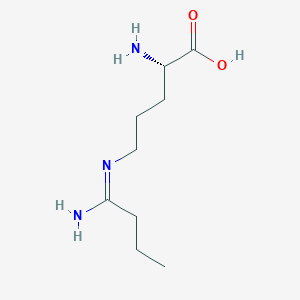
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)

